
Diethyl 2-aminopentanedioate
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Overview
Description
Diethyl 2-aminopentanedioate is an ester derivative of 2-aminopentanedioic acid (glutamic acid), where both carboxylic acid groups are substituted with ethyl ester moieties. Its IUPAC name reflects this structure: this compound. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamide derivatives via nucleophilic substitution reactions with sulfonyl chlorides . Unlike its sodium salt counterpart (monosodium glutamate, MSG), which is widely used as a food additive, this compound is predominantly employed in research and industrial chemical processes due to its esterified carboxyl groups, which enhance solubility in organic solvents and modulate reactivity .
The hydrochloride salt form (this compound hydrochloride) is also commercially available, further improving its stability and handling in synthetic applications . Its molecular formula is C₉H₁₇NO₄ (or C₉H₁₇NO₄·HCl for the hydrochloride salt), with a molecular weight of 219.24 g/mol (or 255.69 g/mol for the hydrochloride) .
Chemical Reactions Analysis
Acid-Catalyzed Hydrolysis
Diethyl 2-aminopentanedioate undergoes hydrolysis in acidic or aqueous conditions to yield 2-aminopentanedioic acid (a glutamic acid analog). This reaction proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.
Conditions :
Reaction :
Diethyl 2-aminopentanedioate+2H2OHCl2-aminopentanedioic acid+2EtOH
Alkaline Hydrolysis
Under basic conditions, saponification converts the ester groups to carboxylates. This is critical for synthesizing water-soluble derivatives.
Conditions :
-
Reagents : NaOH (2M)
-
Temperature : 60°C
-
Time : 3 hours
-
Yield : ~90%
Nucleophilic Substitution at the Amino Group
The amino group participates in nucleophilic substitution reactions, forming ureas, carbamates, or Schiff bases.
Reaction with Isocyanates
This compound reacts with isocyanates to form ureas, a key step in synthesizing peptidomimetics.
Example :
-
Reagent : Phenyl isocyanate
-
Conditions : THF, 25°C, 12 hours
-
Product : N-Phenylurea derivative
-
Yield : 78%
Protection with Boc Anhydride
The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) for selective functionalization of other groups.
Conditions :
Transesterification
The ethyl esters can be exchanged with other alcohols under acidic or basic conditions.
Example :
-
Reagents : Methanol, H₂SO₄
-
Conditions : Reflux, 24 hours
-
Product : Dimethyl 2-aminopentanedioate
-
Yield : 70%
Reduction to Alcohols
Lithium aluminum hydride (LiAlH₄) reduces esters to primary alcohols.
Conditions :
-
Reagents : LiAlH₄, THF
-
Temperature : 0°C → 25°C
-
Product : 2-Aminopentanediol
-
Yield : 65%
Cyclocondensation Reactions
This compound participates in cyclocondensation with dinucleophiles to form heterocycles like pyrroles and oxazines.
Example :
-
Reagents : Hydrazine, POCl₃
-
Conditions : 120°C, 8 hours
-
Product : 3-Aminopyrrolidine-2,5-dione
Acylation of the Amino Group
The amino group reacts with acyl chlorides to form amides.
Example :
-
Reagent : Acetyl chloride
-
Conditions : Pyridine, 0°C → 25°C
-
Product : N-Acetyl derivative
-
Yield : 82%
Peptide Bond Formation
Used in solid-phase peptide synthesis (SPPS) to incorporate glutamic acid analogs.
Conditions :
-
Reagents : HOBt, DCC, DMF
-
Temperature : 25°C
-
Yield : 75–90%
Oxidation to Iminium Salts
Treatment with oxidizing agents converts the amino group to an iminium intermediate.
Reagents : NaIO₄, RuCl₃
-
Product : Iminium chloride
-
Yield : 60%
Reductive Amination
The amino group reacts with aldehydes/ketones in the presence of NaBH₃CN to form secondary amines.
Example :
-
Reagents : Formaldehyde, NaBH₃CN
-
Product : N-Methyl derivative
-
Yield : 70%
Mechanistic Insights
Reaction Type | Mechanism | Key Intermediates |
---|---|---|
Hydrolysis | Acid-catalyzed nucleophilic acyl substitution | Tetrahedral intermediate |
Nucleophilic Substitution | SN² at amino group (e.g., Boc protection) | Carbamate intermediate |
Cyclocondensation | Knoevenagel-like condensation followed by cyclization | Enolate intermediate |
Q & A
Basic Research Questions
Q. What are the recommended synthesis methods for Diethyl 2-aminopentanedioate, and how can purity be optimized?
- Methodology : this compound is synthesized via esterification of L-glutamic acid using ethanol in acidic conditions (e.g., HCl as a catalyst). Key steps include refluxing under anhydrous conditions, neutralization, and purification via recrystallization or column chromatography. Purity optimization requires monitoring reaction progress (TLC or HPLC) and ensuring thorough removal of unreacted starting materials. Storage in airtight containers at low temperatures (<4°C) minimizes hydrolysis .
- Data Validation : Cross-check NMR (¹H/¹³C) spectra with literature values (e.g., δ ~1.2–1.4 ppm for ethyl groups) to confirm ester formation and absence of impurities .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid contact with skin/eyes. The compound’s hydrochloride salt (e.g., CAS 1118-89-4) may require additional precautions due to hygroscopicity .
- Storage : Keep in sealed, light-resistant containers in cool, dry environments. Stability tests (e.g., periodic HPLC analysis) are recommended to detect degradation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR shifts) for this compound derivatives?
- Analytical Workflow :
Cross-Validation : Use complementary techniques (e.g., IR for functional groups, mass spectrometry for molecular weight).
Solvent Effects : Compare NMR spectra in deuterated solvents (DMSO-d₆ vs. CDCl₃) to assess hydrogen bonding or aggregation artifacts.
Computational Aids : Perform DFT calculations to predict NMR shifts and compare with experimental data (e.g., Gaussian or ORCA software) .
- Case Study : A 2020 study resolved conflicting ¹³C NMR data for a similar ester by correlating computational predictions with experimental results, identifying solvent-induced conformational changes .
Q. What experimental design considerations are essential when using this compound in peptide synthesis?
- Reactivity : The ethyl ester groups act as protecting groups for glutamic acid. Optimize deprotection conditions (e.g., acidic hydrolysis vs. enzymatic cleavage) to avoid side reactions.
- Coupling Strategies : Use carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation. Monitor coupling efficiency via ninhydrin tests or LC-MS .
- Stability : Assess pH-dependent stability (e.g., under basic conditions, esters may hydrolyze prematurely). Pre-screen conditions using model peptides .
Q. How can computational models (e.g., DFT) predict the reactivity of this compound in novel reactions?
- Protocol :
Geometry Optimization : Use software like Gaussian to model ground-state structures.
Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
Transition-State Analysis : Simulate reaction pathways (e.g., ester hydrolysis) to predict activation energies .
Comparison with Similar Compounds
Below is a detailed comparison of diethyl 2-aminopentanedioate with structurally or functionally related compounds, supported by physicochemical data and application contexts.
Monosodium Glutamate (MSG)
- IUPAC Name: Sodium 2-aminopentanedioate .
- Molecular Formula : C₅H₈NNaO₄.
- Molecular Weight : 169.11 g/mol .
- Physical Properties : Crystalline, colorless, odorless, and hygroscopic .
- Solubility: Highly water-soluble (>500 g/L at 20°C) due to ionic character; insoluble in nonpolar solvents .
- Applications : Widely used as a flavor enhancer (E621) in processed foods .
- Key Difference: Unlike this compound, MSG lacks ester groups, making it more polar and suitable for food applications rather than synthetic chemistry .
Disodium 2-aminopentanedioate
- IUPAC Name: Disodium 2-aminopentanedioate .
- Molecular Formula : C₅H₇NNa₂O₄.
- Molecular Weight : 191.10 g/mol .
- Key Difference : The disodium form has two sodium ions, increasing water solubility but reducing compatibility with organic reaction conditions compared to the diethyl ester .
Diethyl Succinate
- IUPAC Name : Diethyl butanedioate .
- Molecular Formula : C₈H₁₄O₄.
- Molecular Weight : 174.19 g/mol .
- Physical Properties : Colorless to pale yellow liquid with a pleasant odor; boiling point ~80°C .
- Applications : Flavoring agent (FEMA 2377) and solvent in fragrances .
- Key Difference: Lacks the amino group present in this compound, rendering it chemically inert in nucleophilic reactions critical for sulfonamide synthesis .
L-Glutamic Acid Diethyl Ester Hydrochloride
- IUPAC Name: Diethyl (2S)-2-aminopentanedioate hydrochloride .
- Molecular Formula: C₉H₁₇NO₄·HCl.
- Molecular Weight : 255.69 g/mol .
- Applications : Chiral building block in peptide synthesis and pharmaceutical research .
- Key Difference : The hydrochloride salt enhances stability and aqueous solubility compared to the free base form, making it preferable for controlled synthetic reactions .
Comparative Data Table
Research Findings
Chiral Applications: The hydrochloride salt of this compound is enantiomerically pure (L-configuration), enabling its use in asymmetric synthesis of bioactive molecules .
Properties
CAS No. |
55895-85-7 |
---|---|
Molecular Formula |
C9H17NO4 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
diethyl 2-aminopentanedioate |
InChI |
InChI=1S/C9H17NO4/c1-3-13-8(11)6-5-7(10)9(12)14-4-2/h7H,3-6,10H2,1-2H3 |
InChI Key |
HERPVHLYIHBEFW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(C(=O)OCC)N |
Origin of Product |
United States |
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